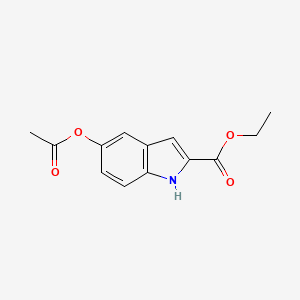

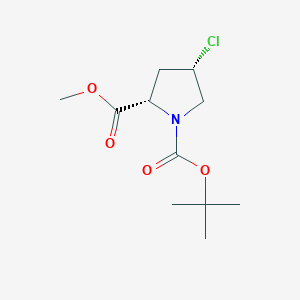

![molecular formula C9H18N2 B1589632 3-[Methyl(pentyl)amino]propanenitrile CAS No. 919491-64-8](/img/structure/B1589632.png)

3-[Methyl(pentyl)amino]propanenitrile

Übersicht

Beschreibung

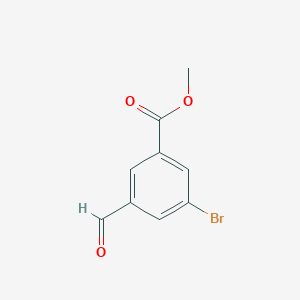

“3-[Methyl(pentyl)amino]propanenitrile” is an organic compound with the molecular formula C9H18N2 . It has a molecular weight of 154.26 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 154.26 . More specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

3-[Methyl(pentyl)amino]propanenitrile has been explored as a key synthons in the synthesis of a wide variety of new, uniquely substituted heterocyclic substances. These compounds have demonstrated promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. The synthetic sequences involve the preparation of indolyl-5-amino-2-phenyl-1,2,3-triazoles, aminopyrazoles, and Schiff's bases, showcasing the compound's versatility in facilitating diverse chemical transformations. This highlights the potential of this compound in the development of novel antimicrobial agents (Behbehani et al., 2011).

Large-scale Synthesis Applications

Propanephosphonic acid anhydride (T3P®) is identified for its broad applications in organic synthesis, including condensation, functional group transformation, and heterocycles preparation, due to its high yield, chemical and optical purity, and broad functional group tolerance. The review of T3P® applications emphasizes its suitability for large-scale synthesis, showcasing the potential for this compound to be involved in large-scale chemical productions, especially in the pharmaceutical industry (Vishwanatha et al., 2013).

Magnetic Cooling Applications

Research into mixed-valent Mn supertetrahedra and planar discs, synthesized using related aminopropanediol compounds, has demonstrated significant magnetocaloric effects. These findings suggest the applicability of compounds like this compound in enhancing low-temperature magnetic cooling technologies, indicating a novel area of application in refrigeration and cooling systems at the quantum level (Manoli et al., 2008).

Biofuel Production

In the field of biofuel production, pentanol isomers, including compounds synthesized from amino acid substrates through microbial fermentations, have been recognized for their potential application as biofuels. Through metabolic engineering, microbial strains for the production of these isomers have been developed. This suggests the potential for compounds like this compound to play a role in the generation of biofuels, thereby contributing to sustainable energy solutions (Cann & Liao, 2009).

Safety and Hazards

This compound is associated with several hazard statements including H301, H315, H317, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .

Eigenschaften

IUPAC Name |

3-[methyl(pentyl)amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYOUTNXDJQKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443937 | |

| Record name | Propanenitrile, 3-(methylpentylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919491-64-8 | |

| Record name | Propanenitrile, 3-(methylpentylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)